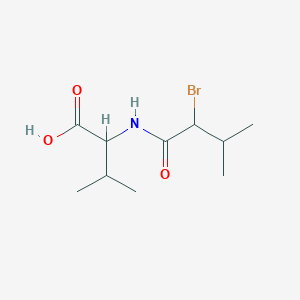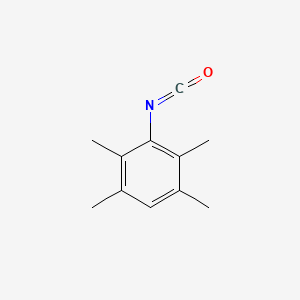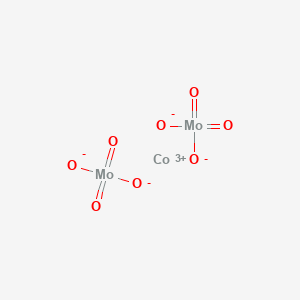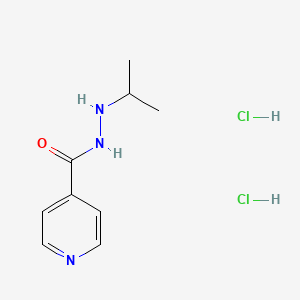
5-sec-Butyl-5-ethyl-1-methylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and properties. It is a member of the barbiturate family, which are derivatives of barbituric acid. This compound is characterized by its six-membered ring containing nitrogen and oxygen atoms, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione typically involves the condensation of urea with diethyl malonate, followed by alkylation and cyclization reactions. The reaction conditions often require the use of strong bases such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of 5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The final product is then purified through crystallization or distillation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has been investigated for its sedative and hypnotic properties, making it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the manufacture of various chemical products, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to sedation and hypnosis, making it useful in the treatment of anxiety and sleep disorders.
Comparación Con Compuestos Similares
Similar Compounds
5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione: Another barbiturate with similar sedative properties.
5-sec-butyl-5-ethyl-1,3-diazinane-2,4,6-trione: A closely related compound with slight variations in its alkyl groups.
Uniqueness
5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione is unique due to its specific alkyl substitutions, which confer distinct pharmacological properties. Its intermediate duration of action and relatively fast onset make it particularly useful for short-term treatments.
Propiedades
Número CAS |
67050-26-4 |
|---|---|
Fórmula molecular |
C11H18N2O3 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-5-7(3)11(6-2)8(14)12-10(16)13(4)9(11)15/h7H,5-6H2,1-4H3,(H,12,14,16) |
Clave InChI |
YYDYCOYEAOTLGT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1(C(=O)NC(=O)N(C1=O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


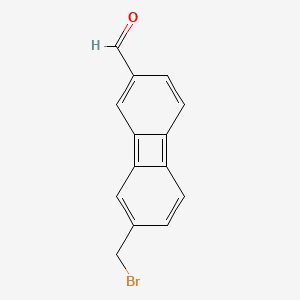
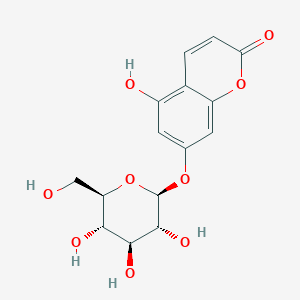

![(8R,9S,10S,13S,14S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13805721.png)
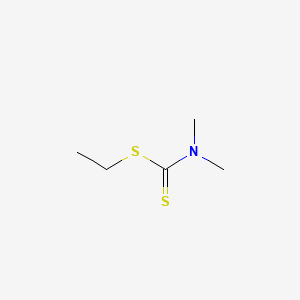
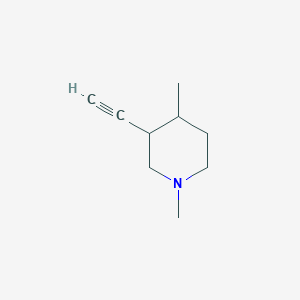
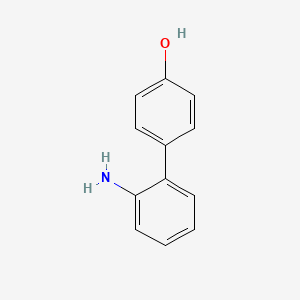
![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
